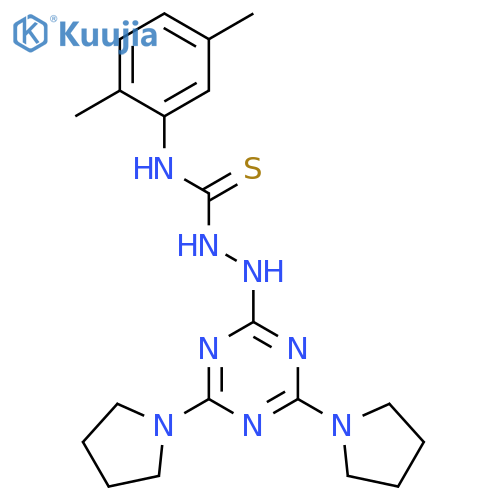Cas no 898623-34-2 (3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea)

898623-34-2 structure
商品名:3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea
CAS番号:898623-34-2
MF:C20H28N8S
メガワット:412.554921150208
CID:5486668
3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
- 3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea
-
- インチ: 1S/C20H28N8S/c1-14-7-8-15(2)16(13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
- InChIKey: NBVWVOPXJQWSFJ-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(C)=CC=C1C)C(NNC1=NC(N2CCCC2)=NC(N2CCCC2)=N1)=S
3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2797-0209-10μmol |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-3mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-100mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-20mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-75mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-2mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-25mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-1mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-5mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2797-0209-40mg |
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea |
898623-34-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
898623-34-2 (3-{4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino}-1-(2,5-dimethylphenyl)thiourea) 関連製品
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 42464-96-0(NNMTi)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 506-17-2(cis-Vaccenic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
